molecular formula C11H21N3O3 B8805355 tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate

Cat. No.: B8805355
M. Wt: 243.30 g/mol
InChI Key: KMBRLTGPGNMNIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21N3O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods: the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis .

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular pathways .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may have activity against certain diseases, although detailed studies are still ongoing .

Industry: In industrial applications, the compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison: tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate is unique in its specific functional groups and reactivity.

Properties

Molecular Formula

C11H21N3O3

Molecular Weight

243.30 g/mol

IUPAC Name

tert-butyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)

InChI Key

KMBRLTGPGNMNIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-cyano-1-piperidinecarboxylate (2.69 g, 12.8 mmol), hydroxylamine hydrochloride (4.45 g, 64 mmol) and sodium carbonate (6.78 g, 64 mmol) in water (40 ml) and methanol (40 ml) was heated under reflux for 5 hours. The cooled mixture was concentrated under reduced pressure and the remaining aqueous solution extracted with ethyl acetate (3×). The combined organic extracts were washed with water and brine, dried (MgSO4), filtered and evaporated under reduced pressure to afford the title compound as a white solid, 2.60 g.
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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